DIMETHYL 5-{[(3,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE
Overview
Description
DIMETHYL 5-{[(3,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a dimethyl ester of isophthalic acid, a dichloroaniline moiety, and a carbothioyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(3,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dichloroaniline with isophthalic acid dimethyl ester in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to ensure the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[(3,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichloroaniline moiety allows for substitution reactions, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
DIMETHYL 5-{[(3,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[(3,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The carbothioyl group, in particular, can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
DIMETHYL 5-((3,5-DIMETHOXYBENZOYL)AMINO)ISOPHTHALATE: Similar structure but with methoxy groups instead of chloro groups.
DIMETHYL 5-((3,4,5-TRIMETHOXYBENZOYL)AMINO)ISOPHTHALATE: Contains additional methoxy groups, leading to different chemical properties.
DIMETHYL 5-((3-METHYL-4-NITROBENZOYL)AMINO)ISOPHTHALATE: Features a nitro group, which significantly alters its reactivity.
Uniqueness
The uniqueness of DIMETHYL 5-{[(3,5-DICHLOROANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE lies in its dichloroaniline and carbothioyl groups, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
dimethyl 5-[(3,5-dichlorophenyl)carbamothioylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-24-15(22)9-3-10(16(23)25-2)5-13(4-9)20-17(26)21-14-7-11(18)6-12(19)8-14/h3-8H,1-2H3,(H2,20,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMVQRLELYQYIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=S)NC2=CC(=CC(=C2)Cl)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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